molecular formula C19H16O5 B14970649 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate

Cat. No.: B14970649
M. Wt: 324.3 g/mol
InChI Key: ZFNOJZNFYHZDEZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its chromen-2-one core structure, substituted with a 4-methoxyphenyl group at the 3-position, a methyl group at the 4-position, and an acetate ester at the 6-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group at the 4-position can be introduced through a methylation reaction using methyl iodide and a strong base like sodium hydride.

    Acetylation: Finally, the acetate ester can be formed by reacting the hydroxyl group at the 6-position with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Ester derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.

    Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate
  • 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propionate
  • 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl butyrate

Uniqueness

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] acetate

InChI

InChI=1S/C19H16O5/c1-11-16-10-15(23-12(2)20)8-9-17(16)24-19(21)18(11)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3

InChI Key

ZFNOJZNFYHZDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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